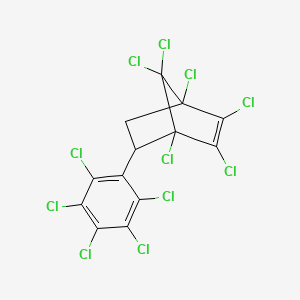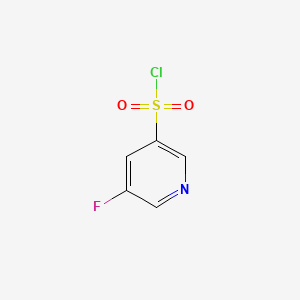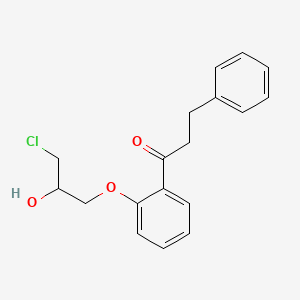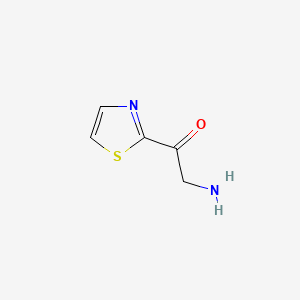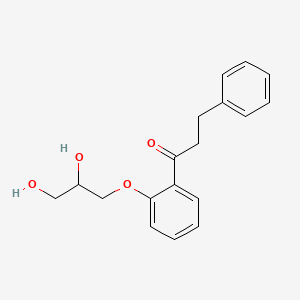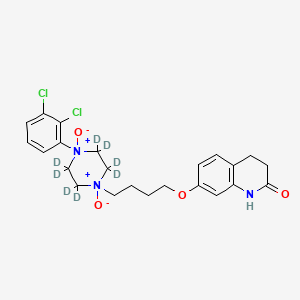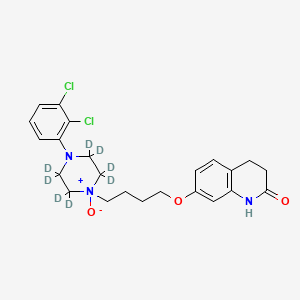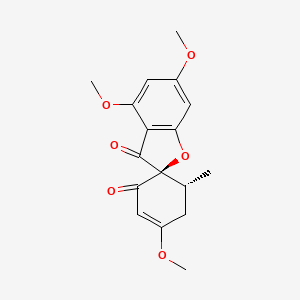
4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is a chemical compound with the molecular formula C17H18O6 . It is also known as "4,4’,6-Trimethoxy-6’-methyl-spiro [benzofuran-2 (3H),1’- 3cyclohexene]-2’,3-dione" .
Molecular Structure Analysis
The molecular structure of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” is planar . More detailed structural information may be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Polymer Toughening and Modification
Compounds derived from lactide, similar in structural complexity to the compound of interest, have been utilized in enhancing the toughness of polylactic acid (PLA) polymers. For example, derivatives of lactide have been synthesized and incorporated into PLA, significantly improving its toughness compared to conventional PLA materials. This advancement demonstrates the potential of such compounds in creating novel polymeric alloys with superior mechanical properties (Jing & Hillmyer, 2008).
Molecular Rearrangement Studies
Research into the thermal behavior of methoxy-triazines, which share a complexity akin to the target compound, has shed light on intermolecular methyl rearrangement processes. These studies are crucial for understanding the stability and reactivity of such compounds under various conditions, which has implications for their use in synthesis and material design (Handelsman-Benory et al., 2000).
Corrosion Inhibition
Investigations into spirocyclopropane derivatives for mild steel protection in acidic environments demonstrate the utility of these compounds in corrosion inhibition. The research highlights the effectiveness of these compounds in providing a protective layer on metal surfaces, which is vital for extending the lifespan of metal components in corrosive environments (Chafiq et al., 2020).
Ring-Opening Polymerization
The synthesis and polymerization of cyclic esters derived from natural sources like l-malic acid, which resemble the functional groups in the compound of interest, have been explored. These studies contribute to the development of biodegradable polymers, showcasing the potential of these compounds in eco-friendly material production (Pounder & Dove, 2010).
Eigenschaften
IUPAC Name |
(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCKBUUKRORCHH-XLFHBGCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858536 |
Source


|
| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5'R)-3',4,6-Trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione | |
CAS RN |
56783-97-2 |
Source


|
| Record name | (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



